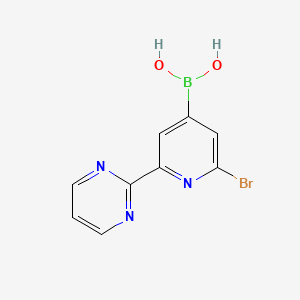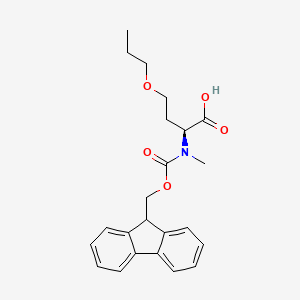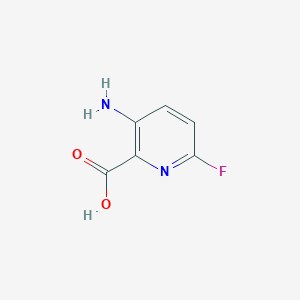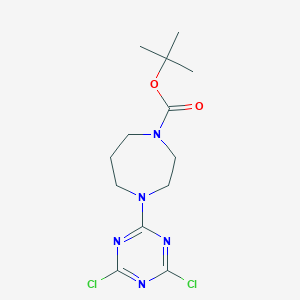
(2-Bromo-6-(pyrimidin-2-yl)pyridin-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Bromo-6-(pyrimidin-2-yl)pyridin-4-yl)boronic acid is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a bromine atom and a pyrimidine moiety. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
準備方法
The synthesis of (2-Bromo-6-(pyrimidin-2-yl)pyridin-4-yl)boronic acid typically involves several steps:
Halogen-Metal Exchange and Borylation: One common method involves the halogen-metal exchange reaction, where a halogenated pyridine derivative reacts with a metal reagent (such as lithium or magnesium) to form an organometallic intermediate.
Palladium-Catalyzed Cross-Coupling: Another approach is the palladium-catalyzed cross-coupling reaction, where a halopyridine reacts with a boron reagent in the presence of a palladium catalyst to form the desired boronic acid derivative.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions for commercial use.
化学反応の分析
(2-Bromo-6-(pyrimidin-2-yl)pyridin-4-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. This reaction is highly valued for its mild conditions and functional group tolerance.
Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with various nucleophiles, leading to the formation of diverse derivatives.
Common reagents used in these reactions include palladium catalysts, bases (such as potassium carbonate), and solvents (such as tetrahydrofuran).
科学的研究の応用
(2-Bromo-6-(pyrimidin-2-yl)pyridin-4-yl)boronic acid has numerous applications in scientific research:
作用機序
The mechanism of action of (2-Bromo-6-(pyrimidin-2-yl)pyridin-4-yl)boronic acid primarily involves its role as a boronic acid reagent in various chemical reactions. In Suzuki-Miyaura coupling, for example, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The bromine atom and pyrimidine moiety can also participate in various interactions, influencing the reactivity and selectivity of the compound in different reactions.
類似化合物との比較
(2-Bromo-6-(pyrimidin-2-yl)pyridin-4-yl)boronic acid can be compared with other boronic acid derivatives, such as:
Pyridine-2-boronic acid: Similar in structure but lacks the bromine and pyrimidine substituents.
Pyridine-4-boronic acid: Similar but without the bromine and pyrimidine groups.
6-Bromo-2-pyridinecarboxaldehyde: Contains a bromine atom and a formyl group instead of the boronic acid group.
The presence of the bromine atom and pyrimidine moiety in this compound provides unique reactivity and selectivity, making it a valuable reagent in organic synthesis.
特性
分子式 |
C9H7BBrN3O2 |
|---|---|
分子量 |
279.89 g/mol |
IUPAC名 |
(2-bromo-6-pyrimidin-2-ylpyridin-4-yl)boronic acid |
InChI |
InChI=1S/C9H7BBrN3O2/c11-8-5-6(10(15)16)4-7(14-8)9-12-2-1-3-13-9/h1-5,15-16H |
InChIキー |
KGPKRSWATJFVLJ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=NC(=C1)Br)C2=NC=CC=N2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(4-ethoxyphenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14085975.png)
![5-(2-hydroxyphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14085978.png)
![9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-3-(2-methylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14085982.png)
![N-[9-(2-fluorophenyl)-12-oxo-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]-1H-indole-2-carboxamide](/img/structure/B14085989.png)

![4-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}phenol](/img/structure/B14086003.png)
![5-(2-hydroxy-3,4-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14086008.png)
![1-(4-Bromophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086009.png)
![(3S)-2-oxo-3-[(2-thiophen-2-ylacetyl)amino]azetidine-1-sulfonic acid](/img/structure/B14086014.png)
![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(8alpha,9S)-10,11-dihydrocinchonan-9-yl]amino]-3-cyclobutene-1,2-dione](/img/structure/B14086016.png)
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086019.png)
![5-ethyl-3-(2-hydroxyphenyl)-4-(3-propoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14086022.png)
